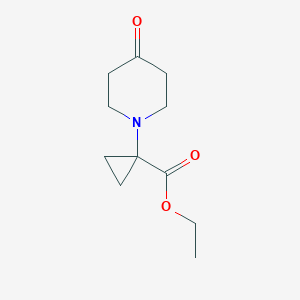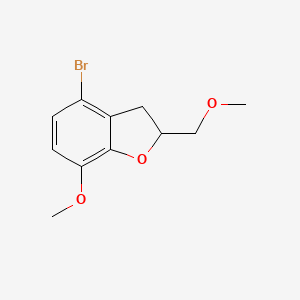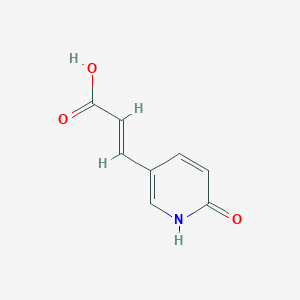
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is an organic compound characterized by the presence of a hydroxyl group attached to a pyridine ring and an acrylic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and acrylic acid, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid typically involves the reaction of 6-hydroxypyridine with acrylic acid under specific conditions. One common method is the use of a base-catalyzed reaction where 6-hydroxypyridine is reacted with acrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-pyridylacrylic acid.
Reduction: Formation of 3-(6-hydroxypyridin-3-yl)propanoic acid.
Substitution: Formation of various substituted pyridylacrylic acids depending on the nucleophile used.
科学研究应用
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and acrylic acid moiety allow the compound to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Acrylic Acid: Similar in structure but lacks the pyridine ring.
6-Hydroxypyridine: Contains the pyridine ring but lacks the acrylic acid moiety.
3-(Pyridin-3-yl)acrylic acid: Similar but without the hydroxyl group on the pyridine ring.
Uniqueness
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is unique due to the combination of the hydroxyl group, pyridine ring, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
(E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+ |
InChI 键 |
GPGCFLDKCNSBSH-DUXPYHPUSA-N |
手性 SMILES |
C1=CC(=O)NC=C1/C=C/C(=O)O |
规范 SMILES |
C1=CC(=O)NC=C1C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)
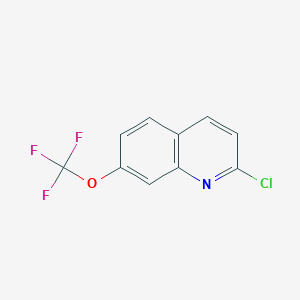

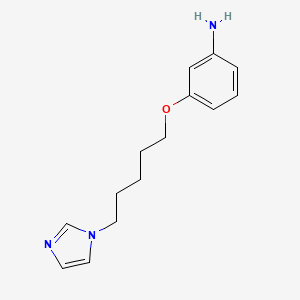
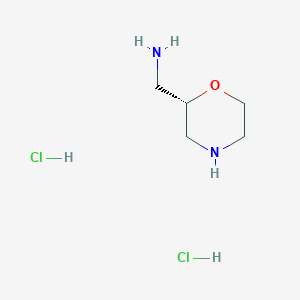
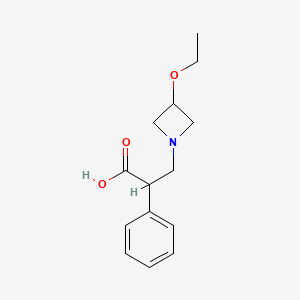
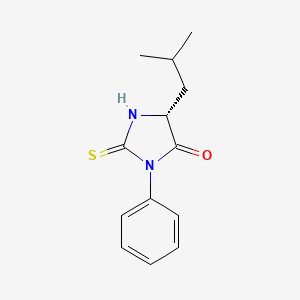
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)

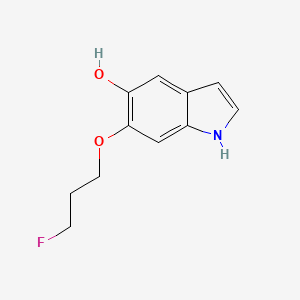
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
